molecular formula C22H21FN2O6S B2580252 Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-28-8

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2580252
CAS No.: 900008-28-8
M. Wt: 460.48
InChI Key: NAJBHDCRCHVJGW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((2,4,5-trimethylphenyl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a 4-fluorophenyl group at position 1, a sulfonyloxy moiety derived from 2,4,5-trimethylphenyl at position 4, and an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-6-oxo-4-(2,4,5-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)17-8-6-16(23)7-9-17)31-32(28,29)19-11-14(3)13(2)10-15(19)4/h6-12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJBHDCRCHVJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of ethyl pyridazinecarboxylate derivatives. Key structural variations among analogs lie in the substituents at positions 1 and 4, which critically influence physicochemical properties, reactivity, and biological interactions. Below is a detailed comparison:

Substituent Analysis and Structural Features

Compound Name (CAS No.) Position 1 Substituent Position 4 Substituent Key Features
Target Compound 4-fluorophenyl (2,4,5-trimethylphenyl)sulfonyloxy High steric bulk, potential for delayed metabolism due to sulfonyloxy group
Ethyl 1-(4-fluorophenyl)-4-methoxy-... (899943-46-5) 4-fluorophenyl Methoxy Reduced steric hindrance; methoxy group enhances electron density
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-... (866009-66-7) Phenyl Butylsulfanyl Sulfur-containing substituent; possible thioether-mediated metabolic stability
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... (478067-01-5) 3-(trifluoromethyl)phenyl Trifluoromethyl High electronegativity; trifluoromethyl groups improve lipophilicity

Physicochemical and Pharmacokinetic Inferences

This could influence reactivity in nucleophilic substitution reactions . The trifluoromethyl groups in CAS 478067-01-5 introduce strong electronegativity, enhancing metabolic stability and membrane permeability .

Steric and Solubility Considerations :

  • The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce solubility in aqueous media compared to smaller substituents (e.g., methoxy). This could necessitate formulation adjustments for bioavailability .
  • The butylsulfanyl group in CAS 866009-66-7 offers moderate hydrophobicity, balancing solubility and lipophilicity .

Bioactivity Implications: The 4-fluorophenyl group (common in the target compound and CAS 899943-46-5) is a bioisostere for phenol, often used to enhance binding affinity to target proteins while resisting oxidative metabolism . The trifluoromethyl substituents in CAS 478067-01-5 are frequently employed in drug design to prolong half-life by blocking metabolic hotspots .

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